N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of dichloro and dimethoxy substituents, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,5-dichloro-2-nitrobenzoic acid, under acidic conditions.
Amidation Reaction: The resulting 4,5-dichloro-1,3-benzothiazole is then reacted with 3,5-dimethoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cyclization and amidation steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzothiazole ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with changes in oxidation states of certain atoms.
Hydrolysis: 3,5-dimethoxybenzoic acid and 4,5-dichloro-2-aminobenzothiazole.
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro and dimethoxy substituents can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(2-oxo-2H-chromen-3-yl)benzamide
Uniqueness
Compared to similar compounds, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is unique due to its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both dichloro and dimethoxy groups can enhance its stability and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-22-9-5-8(6-10(7-9)23-2)15(21)20-16-19-14-12(24-16)4-3-11(17)13(14)18/h3-7H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDHFWAAMCCQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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